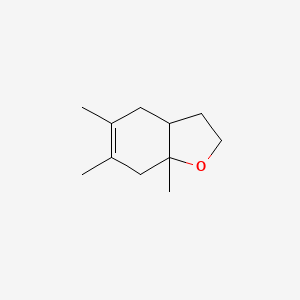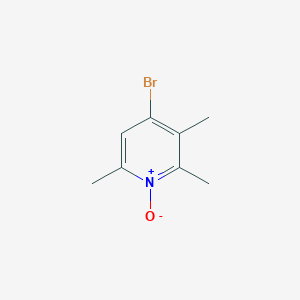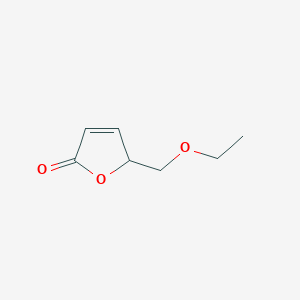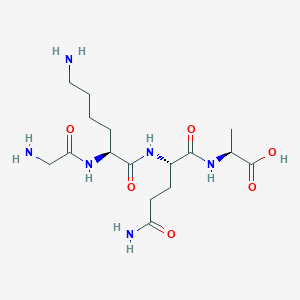
Glycyl-L-lysyl-L-glutaminyl-L-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycyl-L-lysyl-L-glutaminyl-L-alanine is a peptide composed of four amino acids: glycine, lysine, glutamine, and alanine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-lysyl-L-glutaminyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acids are activated using reagents like carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU) to form peptide bonds.
Deprotection: The protecting groups on the amino acids are removed using reagents like trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of peptides like this compound can be achieved through large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a host organism (e.g., E. coli), which then expresses the peptide. The peptide is subsequently purified using chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
Glycyl-L-lysyl-L-glutaminyl-L-alanine can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed by proteolytic enzymes or acidic/basic conditions, breaking the peptide into individual amino acids.
Oxidation: The amino acid residues, particularly those with reactive side chains like lysine, can undergo oxidation.
Substitution: The amino groups in lysine can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Hydrolysis: Enzymes like trypsin or pepsin, or acidic conditions (e.g., HCl).
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or performic acid.
Substitution: Acylating agents (e.g., acetic anhydride) or alkylating agents (e.g., methyl iodide).
Major Products
Hydrolysis: Glycine, lysine, glutamine, and alanine.
Oxidation: Oxidized forms of lysine and other amino acids.
Substitution: Acylated or alkylated derivatives of the peptide.
Scientific Research Applications
Glycyl-L-lysyl-L-glutaminyl-L-alanine has several scientific research applications:
Biochemistry: Used as a model peptide to study protein folding, stability, and interactions.
Medicine: Investigated for its potential therapeutic effects, such as wound healing and immune modulation.
Industrial: Utilized in the production of bioactive peptides and as a component in peptide-based materials.
Mechanism of Action
The mechanism of action of Glycyl-L-lysyl-L-glutaminyl-L-alanine depends on its specific application. In biological systems, it may interact with cell surface receptors or enzymes, influencing cellular processes like signal transduction, immune response, or protein synthesis. The peptide’s structure allows it to bind to specific molecular targets, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Glycyl-L-glutamine: A dipeptide with applications in nutrition and medicine.
L-alanyl-L-glutamine: Known for its stability and use in clinical nutrition.
L-lysyl-L-glutamine: Studied for its potential in enhancing immune function.
Uniqueness
Glycyl-L-lysyl-L-glutaminyl-L-alanine is unique due to its specific sequence and combination of amino acids, which confer distinct biochemical properties and potential applications. Its ability to form specific interactions with biological molecules makes it valuable for research and therapeutic purposes.
Properties
CAS No. |
828932-62-3 |
|---|---|
Molecular Formula |
C16H30N6O6 |
Molecular Weight |
402.45 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[(2-aminoacetyl)amino]hexanoyl]amino]-5-oxopentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C16H30N6O6/c1-9(16(27)28)20-14(25)11(5-6-12(19)23)22-15(26)10(4-2-3-7-17)21-13(24)8-18/h9-11H,2-8,17-18H2,1H3,(H2,19,23)(H,20,25)(H,21,24)(H,22,26)(H,27,28)/t9-,10-,11-/m0/s1 |
InChI Key |
WOMXWGMKCIWFDQ-DCAQKATOSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)CN |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Ethyl-1-phenyl-3-propanoyl-1H-benzo[f]indole-4,9-dione](/img/structure/B14200926.png)
![1-Bromo-2-[2-(2-iodophenyl)ethenyl]benzene](/img/structure/B14200945.png)
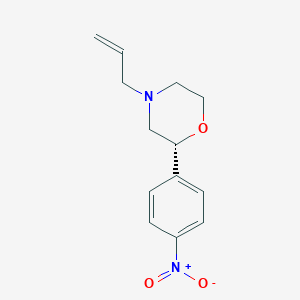
![N-{[4-(Diethylamino)phenyl]methylidene}-2-methylbenzene-1-sulfonamide](/img/structure/B14200953.png)
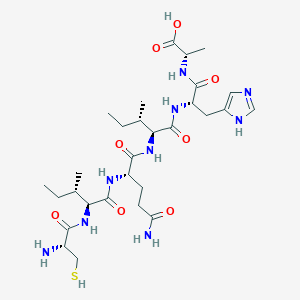
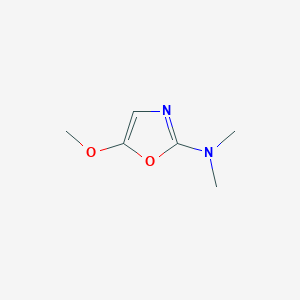
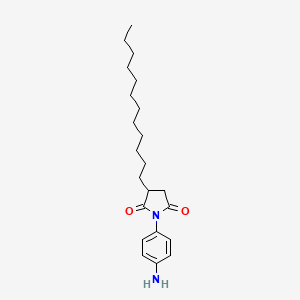
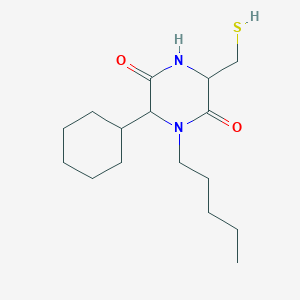
![3-Amino-5-[(E)-(1,3-thiazol-2-yl)diazenyl]phenol](/img/structure/B14200966.png)
![4-[4-(3-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B14200968.png)
![2,6-Bis[(2-hydroxyethyl)sulfanyl]benzaldehyde](/img/structure/B14200972.png)
